Neoanhydropodophyllol
Overview
Description
Neoanhydropodophyllol is a cyclolignan derivative known for its potent antineoplastic activity. It exhibits cytotoxic effects on various cancer cell lines, including leukemia, lung carcinoma, and colon carcinoma . This compound is derived from plants belonging to the Berberidaceae family, specifically from Dysosma versipellis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Neoanhydropodophyllol can be synthesized through various chemical reactions involving phenylpropanoids and lignans. The synthetic route typically involves the cyclization of glycan derivatives under controlled conditions . The reaction conditions often require specific solvents like DMSO, and the process may involve ultrasonic assistance to enhance solubility .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant sources, followed by purification processes to achieve high purity levels. The compound is stored at low temperatures (-20°C to -80°C) to maintain its stability and prevent degradation .
Chemical Reactions Analysis
Types of Reactions
Neoanhydropodophyllol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities. These derivatives are often studied for their potential therapeutic applications .
Scientific Research Applications
Neoanhydropodophyllol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying cyclolignan derivatives and their chemical properties.
Biology: Investigated for its cytotoxic effects on cancer cell lines, making it a valuable tool in cancer research.
Medicine: Explored for its potential as an antineoplastic agent in the treatment of various cancers.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
Neoanhydropodophyllol exerts its effects through the inhibition of cell division in cancer cells. It targets specific molecular pathways involved in cell proliferation, leading to cell cycle arrest and apoptosis. The compound interacts with various cellular proteins and enzymes, disrupting their normal functions and ultimately causing cell death .
Comparison with Similar Compounds
Similar Compounds
Podophyllotoxin: Another cyclolignan derivative with similar antineoplastic activity.
Etoposide: A semi-synthetic derivative of podophyllotoxin used in cancer therapy.
Teniposide: Another semi-synthetic derivative with similar applications in cancer treatment
Uniqueness
Neoanhydropodophyllol is unique due to its specific chemical structure and the distinct pathways it targets in cancer cells. Its cytotoxic effects on a wide range of cancer cell lines make it a valuable compound for further research and development .
Properties
IUPAC Name |
[(1R,11R,12R,15R)-11-(3,4,5-trimethoxyphenyl)-5,7,14-trioxatetracyclo[10.2.1.02,10.04,8]pentadeca-2,4(8),9-trien-15-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O7/c1-24-18-4-11(5-19(25-2)22(18)26-3)20-12-6-16-17(29-10-28-16)7-13(12)21-14(8-23)15(20)9-27-21/h4-7,14-15,20-21,23H,8-10H2,1-3H3/t14-,15-,20+,21-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPFRQMOPFLDIS-YJPXFSGGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3COC(C3CO)C4=CC5=C(C=C24)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@H]3CO[C@H]([C@H]3CO)C4=CC5=C(C=C24)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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